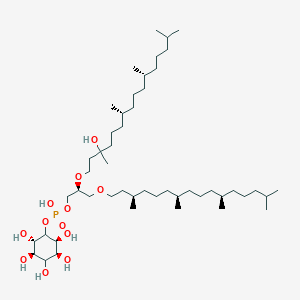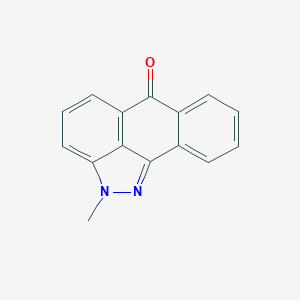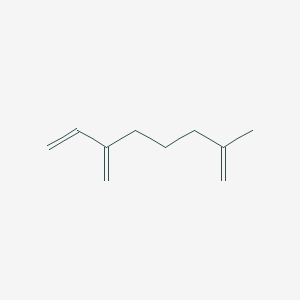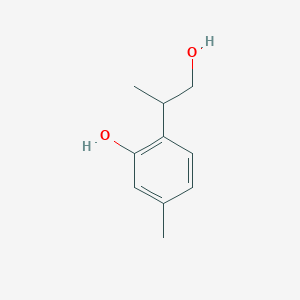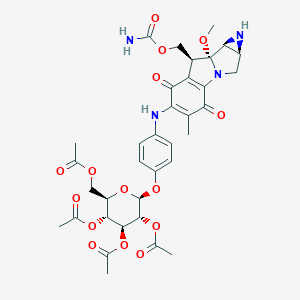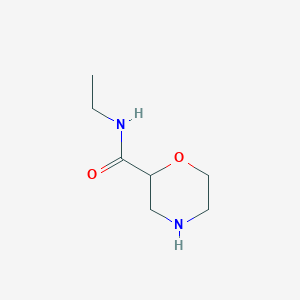
N-ethylmorpholine-2-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“N-ethylmorpholine-2-carboxamide” is a chemical compound that belongs to the class of morpholine derivatives . Morpholine derivatives are known for their wide range of applications in the pharmaceutical industry .
Synthesis Analysis
The synthesis of N-ethylmorpholine compounds involves the replacement of the hydrogen of the amino group by an alkyl group in the morpholine scaffold . This process has been studied using calorimetric techniques and computational calculations .Molecular Structure Analysis
The morpholine moiety of N-ethylmorpholine-2-carboxamide has relevant structural characteristics, essentially with the type of hybridization (sp3) of the ring carbons and the inherent flexibility to the molecule . It presents both ether and amine functional groups in positions 1 and 4, respectively .Chemical Reactions Analysis
Most of the chemical reactions of morpholine involve the amine functional group, due to the common chemical inertness of the ethers . The energetic effect and the structural changes resulting from the substitution of the hydrogen of the amino group by an alkyl group in the morpholine scaffold have been analyzed .Physical And Chemical Properties Analysis
N-ethylmorpholine compounds are known for their energetic effects inherent to the replacement of the hydrogen of the amino group by an alkyl group in the morpholine scaffold . The standard molar enthalpies of formation, in the gaseous phase, at T = 298.15 K, of the two morpholine derivatives have been determined .Safety And Hazards
Zukünftige Richtungen
The future directions for N-ethylmorpholine-2-carboxamide could involve further exploration of its potential applications in the pharmaceutical industry. For instance, indole derivatives, which are structurally similar to morpholine derivatives, have been the focus of many researchers in the study of pharmaceutical compounds . It is hoped that morpholine scaffolds will be tested in the future for maximum activity in pharmacological compounds .
Eigenschaften
IUPAC Name |
N-ethylmorpholine-2-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14N2O2/c1-2-9-7(10)6-5-8-3-4-11-6/h6,8H,2-5H2,1H3,(H,9,10) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LWEKRXBVVJCDNO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=O)C1CNCCO1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
158.20 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-ethylmorpholine-2-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

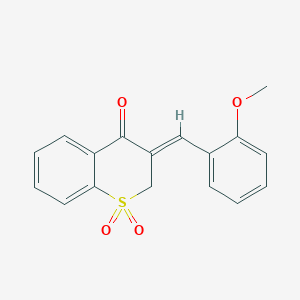

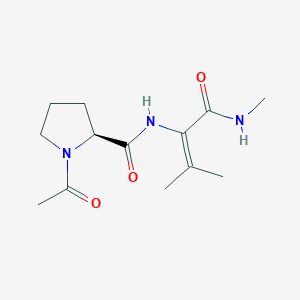

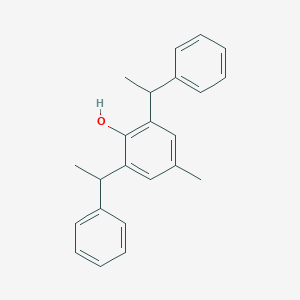
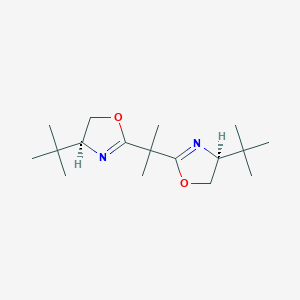

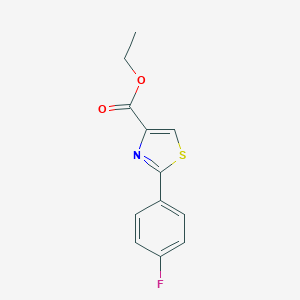
![4,5-Bis(2-bromo-ethylsulfanyl)-[1,3]dithiol-2-one](/img/structure/B161590.png)
